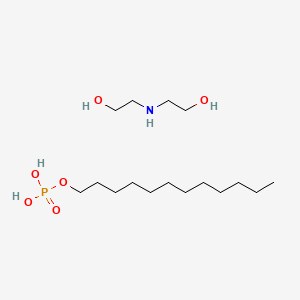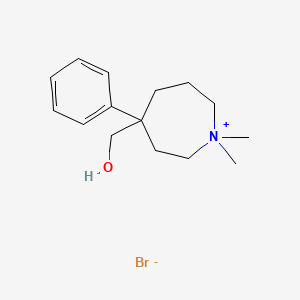
4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide is a quaternary ammonium compound with a unique azepane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide typically involves the quaternization of 4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepane with methyl bromide. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the azepane ring attacks the methyl group of methyl bromide, leading to the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide.
Reduction: 4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepane.
Substitution: 4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium chloride.
Applications De Recherche Scientifique
4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the formulation of disinfectants and sanitizers.
Mécanisme D'action
The mechanism of action of 4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This compound can also interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide (CTAB): Used in molecular biology for the extraction of DNA.
Tetrabutylammonium bromide (TBAB): Commonly used as a phase transfer catalyst.
Uniqueness
4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide is unique due to its azepane ring structure, which imparts specific chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
7512-11-0 |
|---|---|
Formule moléculaire |
C15H24BrNO |
Poids moléculaire |
314.26 g/mol |
Nom IUPAC |
(1,1-dimethyl-4-phenylazepan-1-ium-4-yl)methanol;bromide |
InChI |
InChI=1S/C15H24NO.BrH/c1-16(2)11-6-9-15(13-17,10-12-16)14-7-4-3-5-8-14;/h3-5,7-8,17H,6,9-13H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
NLYPYXZOHLKWNJ-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCCC(CC1)(CO)C2=CC=CC=C2)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


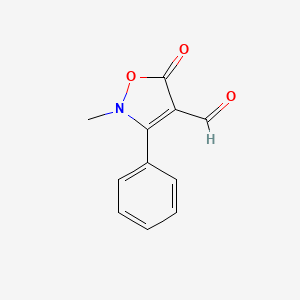

![1-[(2,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B13772007.png)
![Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate](/img/structure/B13772013.png)
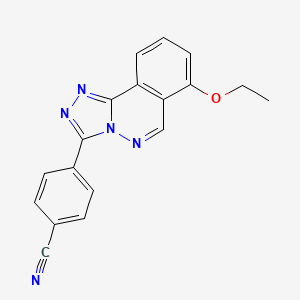
![3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid](/img/structure/B13772019.png)
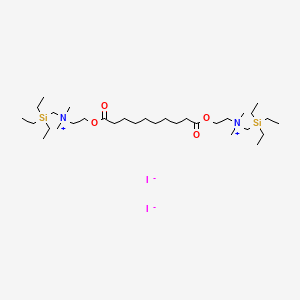
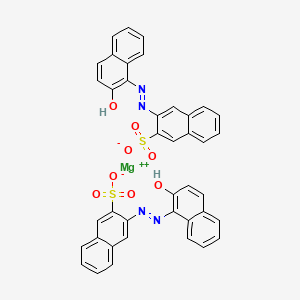
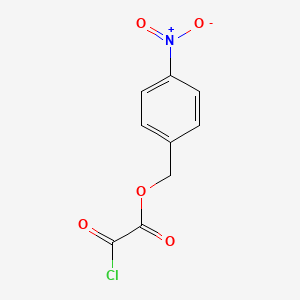
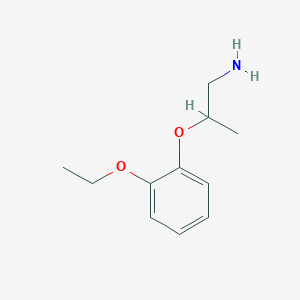
![2,7-Dimethyl-2,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B13772055.png)
